molecular formula C15H20Cl2N2O2S2 B3017190 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2309746-52-7

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No.: B3017190
CAS No.: 2309746-52-7
M. Wt: 395.36
InChI Key: QAPDYFDWUDZJPA-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H20Cl2N2O2S2 and its molecular weight is 395.36. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reaction Synthesis

A study demonstrated a two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produced 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, showcasing the compound's utility in creating complex heterocyclic structures (Banfi et al., 2007).

Catalysis and Synthesis Enhancement

Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This catalyst showcased the potential of sulfonated compounds in facilitating organic reactions, yielding products in excellent conditions and demonstrating reusability without loss of catalytic activity (Goli-Jolodar et al., 2016).

Heterocyclic Compound Synthesis

Another study explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, indicating the compound's role in generating diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Chaloner et al., 1992).

Sequential 1,3-N- to C- Migration

A process involving the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from an aza-[5 + 2] cycloaddition reaction was described, revealing a novel method for C-sulfonylated 1,4-diazepines synthesis. This underscores the compound's utility in facilitating complex molecular rearrangements (Heo et al., 2020).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2S2/c16-12-2-3-14(17)15(10-12)23(20,21)19-6-1-5-18(7-8-19)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPDYFDWUDZJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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